
3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as AZD-1775, is a potent inhibitor of the Wee1 kinase. This compound has been extensively studied for its potential in cancer treatment, particularly in combination with DNA-damaging agents such as chemotherapy and radiation therapy.
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
Synthesis of Biotin Intermediates : A practical synthesis approach was developed for an important intermediate in the synthesis of biotin, showcasing the versatility of azetidinone and imidazolidine dione derivatives in pharmaceutical synthesis. This method leverages acid-catalyzed ring opening of azetidin-2-one, followed by a series of conversions leading to cyclic urea and chloromethylene compounds, highlighting the chemical flexibility and potential for creating complex molecules (Kale et al., 2007).
Anticancer Properties : Derivatives of imidazolidine, such as those with spirohydantoin structures, have been examined for their potential as cancer therapeutic agents. Notably, two novel spirohydantoin compounds demonstrated cytotoxic effects on various human leukemic cell lines, suggesting their utility in leukemia therapy. These findings point to the broader implications of these compounds in cancer treatment, highlighting their role in apoptosis induction and potential for therapeutic application (Kavitha et al., 2009).
N-Heterocyclic Carbene Precursors : Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character revealed the synthesis of imidazolidine-4,5-diones with N-fluorophenyl substituents. These compounds serve as formal adducts of NHCs with hydrogen chloride, demonstrating potential for further chemical transformations and applications in organic synthesis (Hobbs et al., 2010).
Potential Anticancer Agents : Novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Certain compounds within this series displayed potent growth inhibition, indicating their promise as lead compounds for antitumor agents and emphasizing the therapeutic potential of imidazolidine derivatives (Penthala et al., 2011).
Applications in Supramolecular Chemistry : Glycolurils and their analogues, including imidazolidine derivatives, have found widespread applications in various scientific and technological fields, from pharmacology to explosives and gelators. Their synthesis and functional versatility underscore their importance in supramolecular chemistry, serving as building blocks for complex molecular architectures (Kravchenko et al., 2018).
Propriétés
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c14-9-2-1-7(3-10(9)15)12(20)17-5-8(6-17)18-11(19)4-16-13(18)21/h1-3,8H,4-6H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLODFGWPURSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

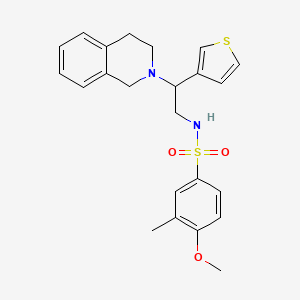


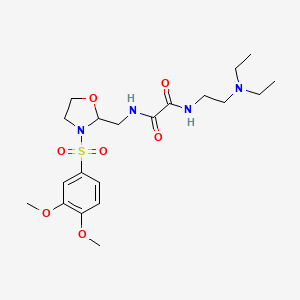
![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)
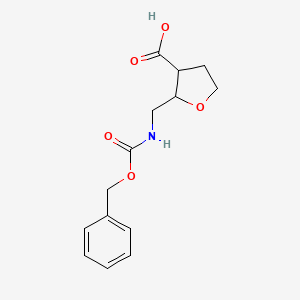
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
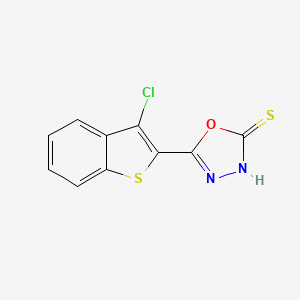
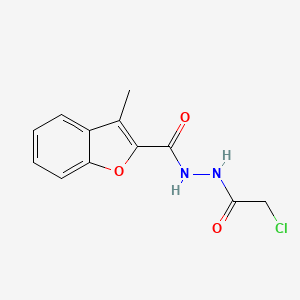
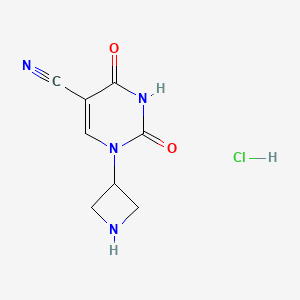
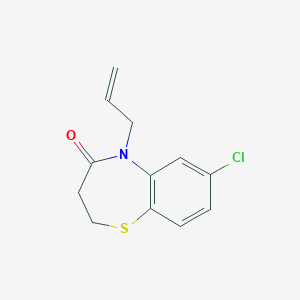
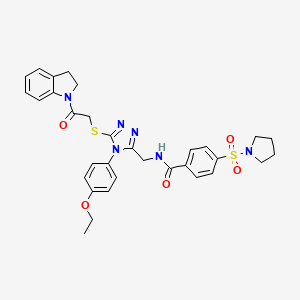
![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)